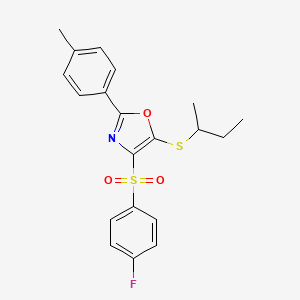

![molecular formula C32H32N4O6S2 B2629819 4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 321555-39-9](/img/structure/B2629819.png)

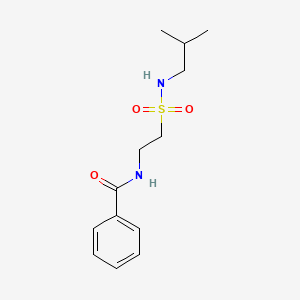

4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains sulfonyl and benzamide groups, which are common functional groups in organic chemistry.

Molecular Structure Analysis

The structure of the compound is likely to be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of the substituents . The non-planarity of the pyrrolidine ring can lead to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique

Synthesis and Characterization

Heterocyclic compounds, including structures similar to 4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide, have been extensively studied for their chemical properties and applications. Patel and Patel (2015) synthesized a series of heterocyclic compounds and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

Chemical Interactions and Binding Affinity

Nick K. Kim et al. (2006) identified a substituted 4-aminopiperidine as active in an MCH assay, and further modifications of the scaffold led to the identification of potent MCH antagonists, suggesting the significance of structural variations in enhancing binding affinity to receptors (Kim et al., 2006).

Catalytic Activity

(S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, a compound bearing a pyrrolidine and a sulfone moiety, was shown to have high catalytic activity towards the asymmetric Michael reaction of cyclohexanone and nitroolefins, indicating the potential use of these compounds in catalytic processes (Syu, Kao, & Lin, 2010).

Anticancer Potential

Ravichandiran et al. (2019) synthesized and evaluated 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety for their cytotoxic activity against cancer cell lines. This study highlights the therapeutic potential of such compounds in cancer treatment (Ravichandiran et al., 2019).

Material Science and Polymer Synthesis

Ghodke et al. (2021) discussed the synthesis of aromatic polyamides with pendant bulky naphthalene-8-oxybenzamide units, demonstrating their good thermal stability and processability. This research is crucial for the development of materials with specific mechanical and thermal properties (Ghodke et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O6S2/c37-31(23-9-13-27(14-10-23)43(39,40)35-17-3-4-18-35)33-29-21-25-7-1-2-8-26(25)22-30(29)34-32(38)24-11-15-28(16-12-24)44(41,42)36-19-5-6-20-36/h1-2,7-16,21-22H,3-6,17-20H2,(H,33,37)(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAGPMYWVLJKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629737.png)

![N-cyclopentyl-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2629741.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2629742.png)

![ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate](/img/structure/B2629747.png)

![4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2629749.png)

![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)

![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)